Boc-pen(trt)-OH
Overview
Description
Boc-Pen(Trt)-OH is a chemical compound used in peptide synthesis . It is used for the coupling of peptide thioesters to N-terminal penicillamine, which is introduced as Boc-Pen(Trt). This process is followed by desulfuration yielding valine, which broadens the scope of Native Chemical Ligation .
Synthesis Analysis
The synthesis of this compound involves the coupling of peptide thioesters to N-terminal penicillamine . This process is followed by desulfuration, which results in the production of valine . This method of synthesis broadens the scope of Native Chemical Ligation .Molecular Structure Analysis
The molecular weight of this compound is 491.65 and its chemical formula is C₂₉H₃₃NO₄S . The structure of this compound includes a peptide thioester coupled to N-terminal penicillamine .Chemical Reactions Analysis
The key chemical reaction involved in the use of this compound is the coupling of peptide thioesters to N-terminal penicillamine, followed by desulfuration . This reaction broadens the scope of Native Chemical Ligation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 491.65 and a chemical formula of C₂₉H₃₃NO₄S . It is typically stored at temperatures below -15°C .Scientific Research Applications
Precursor for Synthesis of Protected N-Methyl Cysteines : S-Trt Cys derivatives, similar to Boc-pen(trt)-OH, are used as precursors for synthesizing protected NMe-Cys, which can be further derivatized to obtain a variety of S-protected derivatives. This methodology allows for the easy replacement of the N(alpha)-amino protecting group, making it a versatile tool in peptide chemistry (Marcucci et al., 2008).
Building Blocks for Isocysteine Peptides : Compounds like Boc/Trt-protected isocysteine provide convenient access to isocysteinyl peptides, which are useful for chemoselective peptide ligation in water. This enhances the scope of peptide synthesis, especially in sequences where cysteine-mediated ligation is preferred (Dose & Seitz, 2004).
Fluorophore for Detecting Viral Proteases : A Boc-AL(Boc)Q(Trt)-AMC fluorophore was developed for detecting 3C Protease produced by the Foot and Mouth Disease Virus (FMDV). This demonstrates the potential of Boc-protected peptides in developing diagnostic tools for livestock diseases (Malik et al., 2020).
Synthesis of Endomorphin-1 : In the efficient synthesis of Endomorphin-1, an analgesic peptide, compounds like Boc-Trp-Phe-NH2 were synthesized using organic solvent-stable proteases. This is an example of the application of Boc-protected peptides in the synthesis of biologically active peptides (Sun et al., 2011).
Carbonic Anhydrase Inhibitors : The reaction of aromatic/heterocyclic sulfonamides with Boc-protected amino acids led to the development of water-soluble compounds with potent inhibition against carbonic anhydrase isozymes. This highlights the role of Boc-protected peptides in medicinal chemistry (Scozzafava et al., 1999).
Synthesis of Difficult Sequence-Containing Peptides : The use of Boc-protected amino acids in the 'O-acyl isopeptide method' facilitated the efficient synthesis of peptides with challenging sequences, highlighting the importance of Boc-protected compounds in peptide chemistry (Sohma et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566755 | |
Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135592-13-1 | |
Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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